2-[(4-Chlorophenyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone
Description
The compound 2-[(4-Chlorophenyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone is a sulfonyl-substituted ethanone derivative featuring a 4-chlorophenylsulfonyl moiety and a 2,4-dichlorophenyl group attached to the ketone backbone. Its molecular formula is C₁₄H₉Cl₃O₃S, with a molecular weight of 355.65 g/mol.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-1-(2,4-dichlorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O3S/c15-9-1-4-11(5-2-9)21(19,20)8-14(18)12-6-3-10(16)7-13(12)17/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKQJNCAUIZAPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations:
- Sulfonyl vs. Sulfinyl/Sulfanyl : The sulfonyl group in the target compound is more electron-withdrawing than sulfinyl () or sulfanyl () groups, affecting stability and reactivity.
- Functional Group Diversity: Analogs with hydroxyl () or dimethylamino () groups exhibit altered solubility and electronic properties, which may influence pharmacokinetics.
Q & A
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